N-(2-Ethylphenyl)-2-iodoacetamide
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Overview
Description
N-(2-Ethylphenyl)-2-iodoacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an iodine atom attached to the acetamide group and an ethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethylphenyl)-2-iodoacetamide typically involves the reaction of 2-ethylphenylamine with iodoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Ethylphenylamine+Iodoacetyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethylphenyl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-(2-ethylphenyl)-2-iodoacetic acid.
Reduction Reactions: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Products include N-(2-ethylphenyl)-2-azidoacetamide, N-(2-ethylphenyl)-2-thiocyanatoacetamide, and N-(2-ethylphenyl)-2-methoxyacetamide.
Oxidation Reactions: The major product is N-(2-ethylphenyl)-2-iodoacetic acid.
Reduction Reactions: The major product is N-(2-ethylphenyl)-2-aminoacetamide.
Scientific Research Applications
N-(2-Ethylphenyl)-2-iodoacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethylphenyl)-2-iodoacetamide involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- N-(2-Ethylphenyl)-2-bromoacetamide
- N-(2-Ethylphenyl)-2-chloroacetamide
- N-(2-Ethylphenyl)-2-fluoroacetamide
Comparison: N-(2-Ethylphenyl)-2-iodoacetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromo, chloro, and fluoro counterparts. The iodine atom is larger and more polarizable, making the compound more reactive in substitution reactions. Additionally, the iodine-containing compound may exhibit different biological activities due to its ability to form stronger interactions with biological targets.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-iodoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWLNQLHYQMQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679655 |
Source
|
Record name | N-(2-Ethylphenyl)-2-iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596107-47-0 |
Source
|
Record name | N-(2-Ethylphenyl)-2-iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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